Molecular Weight Advantage vs. Aromatic Pyrazole Analogs
The molecular weight of 1-(5-Methyl-1-propyl-1H-pyrazol-4-yl)ethanamine is 167.25 g/mol, which is significantly lower than that of common aromatic-substituted pyrazole ethanamine analogs, such as 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanamine (MW ~291.4 g/mol) . This lower molecular weight aligns with fragment-based drug discovery principles and offers a superior starting point for lead optimization campaigns, where maintaining ligand efficiency and compliance with Lipinski's Rule of Five are paramount [1].
| Evidence Dimension | Molecular Weight (MW) |
|---|---|
| Target Compound Data | 167.25 g/mol |
| Comparator Or Baseline | 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanamine: 291.4 g/mol |
| Quantified Difference | -124.15 g/mol (-42.6% reduction) |
| Conditions | Molecular formula: C9H17N3 vs. C19H21N3 |
Why This Matters
Lower molecular weight improves ligand efficiency and provides greater synthetic flexibility for adding pharmacophore elements while staying within desirable drug-like property space.
- [1] Tetrahedron Letters. (2019). A practical asymmetric synthesis of ortho-substituted 4-pyrazolyl-2-ethylamines. Volume 60, Issue 47, 151229. https://doi.org/10.1016/j.tetlet.2019.151229 View Source
